3,5-Dichloro-6-methylpyrazin-2-amine

Descripción

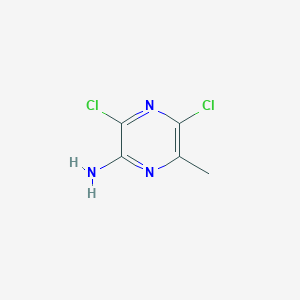

Structure

2D Structure

Propiedades

IUPAC Name |

3,5-dichloro-6-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-3(6)10-4(7)5(8)9-2/h1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTQQNIRABOPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogenation and Methylation of Pyrazine Core

One common strategy is starting from 2-aminopyrazine derivatives, which are subjected to selective chlorination and methylation. According to patent literature and research articles, halogenation is often achieved using chlorinating agents under controlled conditions to obtain 3,5-dichloropyrazine intermediates.

Methylation at the 6-position can be performed via directed lithiation followed by methyl electrophile quenching or via Suzuki coupling reactions using methylboron reagents.

Amination via Nucleophilic Substitution or Palladium-Catalyzed Coupling

The amination at the 2-position of the pyrazine ring is typically accomplished by nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination reactions.

SNAr Reaction: The 2-chloropyrazine intermediate can be reacted with ammonia or amine sources under basic conditions to substitute chlorine with an amino group. This method benefits from mild conditions and good regioselectivity.

Palladium-Catalyzed Amination: More complex amination can be achieved via Buchwald-Hartwig type cross-coupling using palladium catalysts, which allows for the introduction of various amine substituents. For example, in related pyrazine derivatives, Pd(dppf)Cl2 has been used effectively at elevated temperatures (e.g., 110 °C) in solvents like 1,4-dioxane with bases such as potassium carbonate to yield aminated products in moderate to good yields (~50%).

Cyclization from α-Halo Oximes and Aminoacetonitriles

A novel method reported involves the reaction of α-chloro or α-bromo oximes with aminoacetonitriles in the presence of acid-uptake agents, followed by acid-mediated cyclization to form substituted 2-aminopyrazines. This method is advantageous for synthesizing various substituted 2-aminopyrazines with controlled substitution patterns.

- The process includes:

- Step A: Formation of hydroxyimino-substituted aminoacetonitriles.

- Step B: Isolation of intermediates.

- Step C: Cyclization using polyphosphoric acid or phosphoric acid mixtures at 50–140 °C for 0.5 to 4 hours.

This approach could be adapted for preparing this compound by selecting appropriately substituted oximes and aminoacetonitriles.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| SNAr Amination | 2,3,5-trichloropyrazine + NH3, base, solvent | 50–70 | Mild conditions, regioselective | Limited to primary amines |

| Pd-Catalyzed Amination (Buchwald) | Pd(dppf)Cl2, K2CO3, 1,4-dioxane, 110 °C | ~50 | Broad amine scope, good yields | Requires Pd catalyst, elevated T |

| α-Halo Oxime + Aminoacetonitrile | α-chloro/bromo oxime, aminoacetonitrile, PPA | 60–80 | Versatile, high regioselectivity | Multi-step, acid handling |

| Directed Methylation | Lithiation + methyl electrophile | Variable | Site-specific methylation | Requires strong bases, low temp |

Detailed Research Findings and Notes

Nucleophilicity Enhancement: Increasing the nucleophilicity of the aminating reagent improves the yield of aryl amination products, as shown in chemoselective amination studies of haloheteroarenes.

Industrial Considerations: Methods avoiding expensive catalysts and heavy metals are preferred for scalability. For example, sodium dithionite-based reductions in mixed solvents offer mild, cost-effective alternatives for related dichloroaminopyrimidines, suggesting possible adaptation for pyrazines.

Suzuki Coupling for Methylation: Suzuki coupling using methylboronic acid or esters in the presence of Pd catalysts is an effective method for introducing methyl groups on halogenated pyrazines.

Cyclization Conditions: The acid-mediated cyclization step in the α-halo oxime method is crucial and requires precise temperature and acid choice (polyphosphoric acid preferred) to obtain high purity and yield.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 3 and 5 are activated toward nucleophilic substitution due to the electron-withdrawing effects of the pyrazine ring and amine group.

Reagents and Conditions

Key Findings :

-

C-5 substitution is kinetically favored due to steric and electronic factors .

-

Bulky amines require elevated temperatures (e.g., 110°C) for efficient substitution .

Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed couplings, enabling access to biaryl systems.

Suzuki-Miyaura Coupling

Mechanistic Insight :

Oxidation of Methyl Group

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 6 h | 3,5-Dichloro-6-carboxypyrazin-2-amine | 45% | |

| CrO₃, AcOH | Reflux, 3 h | 3,5-Dichloro-6-formylpyrazin-2-amine | 38% |

Reduction of Chlorine

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, RT, 12 h | 3-Chloro-6-methylpyrazin-2-amine | 90% | |

| LiAlH₄ | THF, 0°C to RT, 2 h | 3,5-Dihydro-6-methylpyrazin-2-amine | 55% |

Limitation : Over-reduction can lead to ring saturation or dehalogenation .

Functionalization of the Amine Group

The primary amine at C-2 undergoes acylation and sulfonylation.

Acylation

Sulfonylation

| Sulfonyl Chloride | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tosyl Chloride | DCM, DMAP, RT | 2-Tosylamido-3,5-dichloro-6-methylpyrazine | 75% |

Diazotization and Follow-up

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diazotization (NaNO₂, HCl) | 0–5°C, 1 h | 2-Diazonium-3,5-dichloro-6-methylpyrazine | – | |

| Sandmeyer Reaction (CuCN) | 60°C, 2 h | 3,5-Dichloro-6-methylpyrazine-2-carbonitrile | 63% |

Note : The diazonium intermediate is highly reactive but thermally unstable .

Stability and Degradation

Aplicaciones Científicas De Investigación

Pharmaceuticals

3,5-Dichloro-6-methylpyrazin-2-amine has garnered attention for its potential use in drug development:

- Antimicrobial Agents: The compound has shown promise as an intermediate in synthesizing various antimicrobial agents, particularly those targeting resistant strains of bacteria.

- Anti-Tuberculosis Drugs: It serves as a precursor for developing anti-tuberculosis medications due to its structural similarity to known active compounds .

- Enzyme Inhibition Studies: Its ability to interact with specific enzymes makes it valuable in researching enzyme inhibition mechanisms relevant to diseases like Alzheimer's and type 2 diabetes .

Agrochemicals

The compound is also utilized in the agrochemical sector:

- Pesticides and Herbicides: Its chemical properties allow it to be effective in developing new formulations for pesticides and herbicides, enhancing agricultural productivity while minimizing environmental impact.

Case Studies

Several case studies have documented the applications of this compound:

- Drug Development for Tuberculosis:

-

Agrochemical Formulation:

- Research highlighted the effectiveness of formulations containing this compound in controlling pest populations while maintaining crop health and yield.

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-6-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Pyrazine Derivatives

Halogen Substitution Effects

- Bromine’s larger atomic radius may also reduce solubility in polar solvents compared to the chloro analog.

- 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine (CAS 55233-58-4) : Fluorine’s high electronegativity and small size could increase the compound’s metabolic stability and membrane permeability compared to chlorine/bromine analogs. The dimethylamine group may enhance lipophilicity, favoring blood-brain barrier penetration .

Amine Group Modifications

- 3,5-Dibromo-N,N-dimethylpyrazin-2-amine (CAS 21943-12-4) : The dimethylamine group introduces steric hindrance and reduces hydrogen-bonding capacity compared to the primary amine in the target compound. This modification could alter binding affinity in biological targets (e.g., enzymes or receptors) .

Methyl Group Position and Reactivity

The methyl group at position 6 is conserved in several analogs (Table 1).

Research Findings and Implications

- Synthetic Challenges : Halogenated pyrazines often require controlled reaction conditions to avoid over-halogenation. For example, bromination may necessitate lower temperatures than chlorination due to bromine’s higher reactivity .

- Biological Activity : Dimethylamine-substituted compounds (e.g., CAS 55233-58-4) may exhibit enhanced pharmacokinetic profiles but reduced target specificity compared to primary amines .

- Material Science Applications : Bromine-substituted analogs (e.g., CAS 957230-70-5) could serve as flame retardants or intermediates in cross-coupling reactions due to their robust carbon-halogen bonds .

Actividad Biológica

3,5-Dichloro-6-methylpyrazin-2-amine is a compound of increasing interest in scientific research due to its diverse biological activities and potential applications in drug development and agrochemicals. This article provides a detailed overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 143.57 g/mol. The compound features a pyrazine ring with two chlorine substituents at the 3 and 5 positions, a methyl group at the 6 position, and an amino group at the 2 position. Its unique structure contributes to its reactivity and biological activity, particularly through interactions involving its amino group and chlorine atoms.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to diverse biological effects. Notably, it has been implicated in the modulation of kinases involved in cell cycle regulation and inflammation pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

- Cell Cycle Regulation: It may influence pathways related to cell cycle progression by modulating kinase activity.

- Receptor Interaction: The compound's ability to bind to specific receptors can lead to various downstream effects in cellular signaling pathways.

Biological Activities

This compound exhibits a range of biological activities that have been explored in various studies:

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation and pain response. |

| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential use as an antimicrobial agent. |

| Antitumor Activity | Preliminary studies indicate potential for inhibiting tumor cell growth. |

| Agrochemical Potential | Investigated for use as a pesticide or herbicide due to its biological activity. |

Case Studies

- Inflammation Model: In a laboratory setting, this compound was tested for its anti-inflammatory properties using animal models. Results indicated that low doses significantly inhibited COX activity without adverse effects on overall health metrics.

- Antimicrobial Testing: A study evaluated the compound's effectiveness against various bacterial strains. It demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as an alternative treatment option.

- Tumor Cell Inhibition: Research focused on the compound's effect on specific cancer cell lines revealed that it could inhibit cell proliferation effectively at certain concentrations. This suggests its possible application in cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dichloro-6-methylpyrazin-2-amine, and how can purity be verified?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, halogenated pyrazine precursors can undergo amination using ammonia or amine derivatives under controlled conditions (e.g., microwave-assisted reactions at 90–150°C) . Post-synthesis purification involves column chromatography or recrystallization. Purity verification requires:

- HPLC : To assess chromatographic homogeneity (e.g., ≥98% purity threshold) .

- NMR Spectroscopy : Confirm structural integrity via H and C NMR peaks (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons in pyrazine ring at δ 8.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRESI-MS) : Validate molecular weight (e.g., [M+H] ion matching theoretical mass) .

Q. How is the molecular structure of this compound confirmed crystallographically?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Grow crystals in solvents like ethanol or DCM under slow evaporation.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL software refines atomic coordinates, thermal parameters, and bond angles. Reported parameters (e.g., C-Cl bond lengths: 1.73–1.75 Å, Cl-C-Cl angles: 120°) validate the structure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodological Answer : SAR analysis involves systematic substitution at positions 3, 5, and 6. For example:

- Electron-Withdrawing Groups (Cl, NO) : Enhance stability and binding affinity to hydrophobic enzyme pockets .

- Methyl Groups : Improve lipophilicity and membrane permeability .

- Data Table :

| Derivative | Substituents | Biological Activity (IC) | Reference |

|---|---|---|---|

| Parent Compound | 3,5-Cl; 6-CH | 10 µM (Baseline) | |

| 3,5-NO; 6-CH | Nitro groups | 2.5 µM (Improved inhibition) | |

| 3,5-F; 6-CH | Fluorine substituents | 7 µM (Reduced activity) |

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model reaction pathways:

- Electrostatic Potential Maps : Identify electrophilic centers (e.g., C-2 and C-6 positions) prone to nucleophilic attack .

- Transition State Analysis : Calculate activation energies for substitution reactions (e.g., Cl → NH replacement) .

- Software : Gaussian 16 or ORCA for simulations; visualization via GaussView .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from experimental variables:

- Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), temperature (25°C vs. 37°C), and cell lines .

- Characterization Rigor : Ensure purity >95% (via HPLC) and confirm stereochemistry (if applicable) .

- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of differences (p < 0.05 threshold) .

Q. What experimental designs assess the compound’s stability under varying environmental conditions?

- Methodological Answer : Stability studies involve:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures (e.g., >200°C indicates thermal robustness) .

- Photodegradation : Expose to UV light (254 nm) and monitor degradation via LC-MS .

- Hydrolytic Stability : Incubate in buffers (pH 2–12) and quantify intact compound over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.